molecular formula C29H31ClN2O3 B395314 N-(ADAMANTAN-1-YL)-2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETAMIDE

N-(ADAMANTAN-1-YL)-2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETAMIDE

Cat. No.: B395314
M. Wt: 491g/mol
InChI Key: JOHIXLHDLHQWFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(ADAMANTAN-1-YL)-2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an adamantyl group, a chlorobenzoyl moiety, and an indole core, making it a subject of study for its chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(ADAMANTAN-1-YL)-2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group can be introduced through Friedel-Crafts acylation, where the indole reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Adamantyl Group: The adamantyl group can be attached via nucleophilic substitution, where an adamantyl halide reacts with the indole derivative.

    Final Acetylation: The final step involves acetylation of the indole derivative using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(ADAMANTAN-1-YL)-2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the chlorobenzoyl moiety can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines or thiols, often in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(ADAMANTAN-1-YL)-2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(ADAMANTAN-1-YL)-2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-adamantyl)-2-[1-(4-fluorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide
  • N-(1-adamantyl)-2-[1-(4-bromobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide
  • N-(1-adamantyl)-2-[1-(4-methylbenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide

Uniqueness

N-(ADAMANTAN-1-YL)-2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETAMIDE is unique due to the presence of the chlorobenzoyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the adamantyl group and the indole core also contributes to its unique properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C29H31ClN2O3

Molecular Weight

491g/mol

IUPAC Name

N-(1-adamantyl)-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetamide

InChI

InChI=1S/C29H31ClN2O3/c1-17-24(13-27(33)31-29-14-18-9-19(15-29)11-20(10-18)16-29)25-12-23(35-2)7-8-26(25)32(17)28(34)21-3-5-22(30)6-4-21/h3-8,12,18-20H,9-11,13-16H2,1-2H3,(H,31,33)

InChI Key

JOHIXLHDLHQWFQ-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC45CC6CC(C4)CC(C6)C5

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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